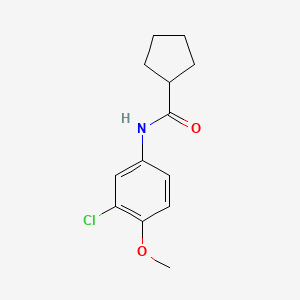![molecular formula C21H20N2O4S B4173101 N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2) enzyme activity. This drug has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins that are involved in inflammation and pain. COX-2 is upregulated in response to various stimuli, including inflammation, injury, and cancer, and its inhibition by N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide leads to a reduction in prostaglandin production. Unlike traditional NSAIDs, such as aspirin and ibuprofen, which also inhibit COX-1 enzyme activity, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide does not affect the production of prostaglandins that are involved in maintaining the integrity of the gastrointestinal tract and renal function.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, blocking angiogenesis, improving cognitive function, and reducing neuronal damage. In animal models of cancer, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to inhibit tumor growth and induce apoptosis by activating caspase-3 and -9. In animal models of inflammation, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In animal models of neurological disorders, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to improve cognitive function and reduce neuronal damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has several advantages and limitations for lab experiments. One advantage is its selectivity for COX-2 enzyme activity, which allows for the study of the specific role of COX-2 in various diseases. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential for off-target effects, which may interfere with the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has several potential future directions for research. One direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another direction is the combination of N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide with other drugs, such as chemotherapy agents, to enhance its anti-cancer effects. Another direction is the study of N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide in different animal models of disease to better understand its mechanism of action and potential therapeutic applications. Finally, the development of N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking angiogenesis. In inflammation research, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Eigenschaften
IUPAC Name |
2-(4-phenylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15(21(24)23-18-9-13-20(14-10-18)28(22,25)26)27-19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-15H,1H3,(H,23,24)(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBCRVGOJCDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4173019.png)


![4-(4-morpholinyl)-3-nitro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4173034.png)
![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)
![7-(2-methylphenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173046.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4173065.png)
![3-[(2-ethoxyethyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4173082.png)
![2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4173095.png)
![dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4173106.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)
![7-(2-chloro-6-fluorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173140.png)
![6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4173147.png)